molecular formula C12H24O2 B2779786 2,2-Diethyloctanoic acid CAS No. 792154-66-6

2,2-Diethyloctanoic acid

Cat. No.: B2779786
CAS No.: 792154-66-6
M. Wt: 200.322
InChI Key: GCXPWMYZEFIFNC-UHFFFAOYSA-N
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Description

2,2-Diethyloctanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₂H₂₂O₂. Structurally, it features an octanoic acid backbone substituted with two ethyl groups at the second carbon position. This branching confers unique physicochemical properties, such as altered solubility, melting point, and reactivity compared to linear isomers.

Properties

IUPAC Name

2,2-diethyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXPWMYZEFIFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyloctanoic acid typically involves the alkylation of octanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors where the reactants are passed over a catalyst bed. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Diethyloctanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme interactions. It serves as a model compound to study the effects of structural modifications on biological activity.

Medicine: Research in medicinal chemistry explores the potential therapeutic applications of this compound derivatives. These studies aim to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2,2-Diethyloctanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and selectivity. These interactions modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-diethyloctanoic acid with structurally related carboxylic acids, focusing on substituents, molecular properties, and functional roles. Data are extrapolated from the evidence where direct information on this compound is unavailable.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Two ethyl groups (C2) C₁₂H₂₂O₂ 198.30 High lipophilicity; potential surfactant use Inferred
2,2-Dimethyloctanoic acid Two methyl groups (C2) C₁₀H₂₀O₂ 172.26 Used in metalworking fluids; moderate acidity
2-Fluorooctanoic acid Fluorine atom (C2) C₈H₁₅FO₂ 162.20 Enhanced acidity (due to -F electronegativity); research reagent
2-Hydroxyvaleric acid Hydroxyl group (C2) C₅H₁₀O₃ 118.13 Water-soluble; found in biofluids
2,2′-Dimethyl-3-oxooctanoic acid Methyl and ketone groups C₁₀H₁₆O₃ 184.23 Catalytic substrate in quorum sensing studies

Key Observations:

Branching Effects: Ethyl groups in this compound likely increase steric hindrance compared to methyl groups in 2,2-dimethyloctanoic acid, reducing reactivity in nucleophilic reactions . Fluorine substitution (2-fluorooctanoic acid) significantly lowers pKa (~2.5–3.0) compared to alkyl-substituted analogs (pKa ~4.5–5.0 for 2,2-dimethyloctanoic acid) due to electron-withdrawing effects .

Functional Group Influence: Hydroxyl or ketone groups (e.g., 2-hydroxyvaleric acid, 2,2′-dimethyl-3-oxooctanoic acid) enhance hydrogen bonding, improving water solubility but reducing thermal stability .

Industrial Applications: Branched acids like 2,2-dimethyloctanoic acid are used in metalworking fluids and surfactants due to their stability and moderate acidity . Fluorinated analogs (e.g., 2-fluorooctanoic acid) serve as specialized reagents in pharmaceutical synthesis .

Biological Activity

2,2-Diethyloctanoic acid (DEO) is a branched-chain fatty acid with potential biological activities that have been explored in various studies. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique branched structure, which influences its solubility and interaction with biological membranes. Its molecular formula is C₁₀H₁₸O₂, and it features two ethyl groups attached to the second carbon of an octanoic acid chain. This structural configuration contributes to its distinct biological properties.

Mechanisms of Biological Activity

1. Modulation of Cellular Metabolism:
Research has indicated that DEO may influence metabolic pathways by interacting with various enzymes involved in fatty acid metabolism. For instance, it has been shown to affect the activity of carnitine palmitoyltransferase, which is crucial for the transport of fatty acids into mitochondria for β-oxidation. This modulation can lead to altered energy production and metabolic profiles in cells .

2. Antioxidant Properties:
DEO exhibits antioxidant activity, which can protect cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Effects:
The compound has been observed to exert anti-inflammatory effects in various models. It may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues. This property suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Effects on Huntington's Disease Models

In a study investigating the effects of various compounds on Huntington’s disease models, DEO derivatives were tested for their ability to reduce mutant huntingtin aggregates in neuronal cells. The results indicated that specific DEO derivatives could significantly decrease these aggregates and improve cellular viability .

Case Study 2: Impact on Lipid Metabolism

Another study focused on the impact of DEO on lipid metabolism in human cell lines. The findings showed that treatment with DEO led to a significant reduction in triglyceride accumulation within cells, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cellular MetabolismModulates fatty acid oxidation
Antioxidant ActivityScavenges free radicals; reduces lipid peroxidation
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Neuroprotective EffectsReduces mHtt aggregates; enhances cell viability

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